7-Chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione
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Overview
Description
7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with 2,4-dichloroaniline under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bases such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione involves its interaction with cellular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it may inhibit specific enzymes or proteins involved in microbial growth, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial and anti-inflammatory agent.
Quinacrine: Used as an antiprotozoal and antirheumatic agent.
Uniqueness
7-Chloro-6-((2,4-dichlorophenyl)amino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual chlorine substitution on the phenyl ring enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications .
Properties
CAS No. |
147115-34-2 |
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Molecular Formula |
C15H7Cl3N2O2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
7-chloro-6-(2,4-dichloroanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C15H7Cl3N2O2/c16-7-3-4-10(9(17)6-7)20-13-11(18)15(22)12-8(14(13)21)2-1-5-19-12/h1-6,20H |
InChI Key |
NEBRQCRATDJOEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)N=C1 |
Origin of Product |
United States |
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